(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

CETP inhibition chiral recognition enantioselectivity

(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester (CAS 1388736-64-8; synonym: (R)-tert-butyl (2-amino-3,3,3-trifluoropropyl)carbamate) is a chiral, Boc-protected β-trifluoromethyl amino alcohol. It belongs to the trifluoroalaninol family and serves as a enantiopure precursor to (R)-2-amino-3,3,3-trifluoro-1-propanol upon acidic Boc deprotection.

Molecular Formula C8H15F3N2O2
Molecular Weight 228.21 g/mol
Cat. No. B8189045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester
Molecular FormulaC8H15F3N2O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(F)(F)F)N
InChIInChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)/t5-/m1/s1
InChIKeyCULJFUHYDUYEEV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester — Chiral Trifluoromethyl Building Block for Stereochemically Defined Pharmaceutical Intermediates


(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester (CAS 1388736-64-8; synonym: (R)-tert-butyl (2-amino-3,3,3-trifluoropropyl)carbamate) is a chiral, Boc-protected β-trifluoromethyl amino alcohol. It belongs to the trifluoroalaninol family and serves as a enantiopure precursor to (R)-2-amino-3,3,3-trifluoro-1-propanol upon acidic Boc deprotection . The compound bears a stereogenic center at the carbon α to the amine, a tert-butyloxycarbonyl (Boc) protecting group that is selectively cleavable under mild acidic conditions, and a trifluoromethyl group that imparts enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs . It is widely employed as a chiral building block in medicinal chemistry for the synthesis of protease inhibitors, CETP inhibitors, GABA analogs, and peptide mimetics .

Why Generic Substitution of (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester With Its (S)-Enantiomer or Racemate Fails to Deliver Equivalent Outcomes


This compound cannot be generically substituted by its (S)-enantiomer (CAS 1390660-65-7) or the racemic mixture (CAS 1279818-32-4) without risking catastrophic loss of biological activity. Published CETP inhibitor structure–activity relationship (SAR) data demonstrate that the (R)-configuration at the propanol 2-position is the dominant stereochemical determinant of target engagement: the (R)-enantiomer-derived inhibitor exhibits 40-fold greater potency than the corresponding (S)-enantiomer in buffer and up to 33-fold greater potency in human plasma . The residual activity of the (S)-enantiomer has been fully accounted for by contamination with approximately 2% of the (R)-enantiomer, confirming the (S)-form is functionally inert . Furthermore, substitution with a non-fluorinated Boc-amino alcohol (e.g., (R)-tert-butyl (2-aminopropyl)carbamate, CAS 333743-54-7) eliminates the β-CF₃ group entirely, discarding the pKa-lowering effect that modulates amine basicity by approximately 4–5 log units and the lipophilicity gain that enhances membrane permeability .

Quantitative Differentiation Evidence: (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester Versus Closest Analogs


Chiral Recognition in CETP Binding: (R)- vs (S)-Enantiomer — 40-Fold Potency Differential in Direct Head-to-Head Comparison

In a direct head-to-head comparison using isolated enantiomers of a representative N,N-disubstituted trifluoro-3-amino-2-propanol CETP inhibitor, the (R,+)-enantiomer (SC-795) exhibited an IC₅₀ of 20 nM in buffer and 0.6 µM in human plasma, while the (S,−)-enantiomer (SC-794) showed no significant inhibitory activity (IC₅₀ > 0.8 µM in buffer) . The residual activity of the (S)-sample was attributable entirely to ≈2% contamination by the (R)-enantiomer . This establishes that the (R)-configuration at the propanol 2-position — the same chiral center present in (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester — is essential for target engagement .

CETP inhibition chiral recognition enantioselectivity cardiovascular drug discovery

(R)-Enantiomer vs Racemic Mixture — 7- to 9-Fold Superior Potency of Single Enantiomer in Buffer and Plasma

In a related CETP inhibitor series, the racemic compound 42 (7:1 enantiomeric ratio) exhibited an IC₅₀ of 0.14 µM in buffer and 5.6 µM in human serum. Resolution into its constituent enantiomers revealed that the minor (R)-(+)-enantiomer 1a achieved an IC₅₀ of 0.02 µM in buffer and 0.6 µM in human serum, representing a 7-fold improvement over the racemate in buffer and a 9.3-fold improvement in serum . The major (S)-(−)-enantiomer 1b was 40-fold less potent (IC₅₀ = 0.8 µM buffer, 20 µM plasma) .

racemate vs enantiopure CETP inhibitor potency comparison drug development

Boc vs Fmoc Protection Strategy — Orthogonal Deprotection Enabling Multi-Step Sequential Synthesis Without Protecting Group Interference

The Boc protecting group on this compound is stable toward nucleophiles and bases, enabling its use in orthogonal protection strategies alongside base-labile protecting groups such as Fmoc . Specifically, the Boc group is selectively removed under anhydrous acidic conditions (e.g., 20–50% TFA in DCM or 4 M HCl in dioxane), while the Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF) . This orthogonality allows sequential, chemoselective deprotection in multi-step syntheses of complex peptide and small-molecule architectures without protecting group crossover . In contrast, an Fmoc-protected trifluoroalaninol analog would be incompatible with acid-mediated transformations, and a Cbz-protected analog would require hydrogenolysis conditions that may reduce other functional groups.

orthogonal protection Boc chemistry Fmoc chemistry solid-phase peptide synthesis protecting group strategy

Trifluoromethyl Effect on Amine Basicity — pKa Reduction of ~4–5 Log Units vs Non-Fluorinated Analog

The β-trifluoromethyl group in this compound class exerts a profound electron-withdrawing effect that dramatically reduces the basicity of the adjacent primary amine. For the model system, the pKa of the conjugate acid of ethylamine is >10, while that of β,β,β-trifluoroethylamine is 5.7, representing a reduction of greater than 4 log units . This pKa modulation is directly applicable to the deprotected form of this compound ((R)-2-amino-3,3,3-trifluoro-1-propanol, CAS 174075-83-3, predicted pKa ≈ 11.73) vs. its non-fluorinated counterpart ((R)-2-amino-1-propanol, expected pKa ≈ 9.4–10.2) . While the Boc group temporarily masks the amine, the differential basicity becomes critical post-deprotection, influencing protonation state at physiological pH, membrane permeability, and off-target interactions with hERG and aminergic receptors .

amine basicity pKa modulation CF3 effect drug-like properties pharmacokinetics

Established Enantiopure Synthesis Routes and Commercial Availability at ≥98% Purity

Two validated synthetic routes to enantiopure (R)-trifluoroalaninol — the direct precursor to this Boc-protected compound — have been published: a Strecker-type reaction from a chiral trifluoromethyloxazolidine (Fox) auxiliary, and a direct reduction of chiral oxazolidines or imines derived from ethyl trifluoropyruvate . Both routes deliver the free amino alcohol in enantiopure form, which is subsequently Boc-protected to yield the target compound. Commercial suppliers now list (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester at ≥98% chemical purity with confirmed (R)-stereochemistry, and kilogram-scale quantities are reportedly available from multiple vendors . The (S)-enantiomer (CAS 1390660-65-7) and racemate (CAS 1279818-32-4) are also commercially available, making unambiguous identity verification via chiral HPLC or optical rotation essential for procurement .

enantiopure synthesis chiral building block commercial availability quality control procurement

Highest-Impact Application Scenarios for (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester Based on Quantitative Evidence


Stereochemically Defined CETP Inhibitor Development Requiring (R)-Configuration at the Propanol 2-Position

This compound serves as the chiral amino alcohol fragment for constructing N,N-disubstituted trifluoro-3-amino-2-propanol CETP inhibitors, where the (R)-configuration is the sole enantiomer conferring biological activity. As demonstrated with SC-795/SC-794, the (R)-enantiomer-derived inhibitor achieves an IC₅₀ of 20 nM (buffer) and 0.6 µM (plasma), while the (S)-enantiomer is inactive . Using this (R)-Boc building block ensures the correct absolute configuration is installed from the outset, eliminating the need for late-stage chiral separation where the inactive (S)-enantiomer would constitute the major product (7:1 ratio in related series) .

Multi-Step Peptide and Peptidomimetic Synthesis Utilizing Orthogonal Boc/Fmoc Protection

In solid-phase or solution-phase peptide synthesis requiring sequential, chemoselective deprotection, this compound's Boc group provides acid-labile orthogonal protection alongside base-labile Fmoc groups on other residues . The Boc group is selectively removed under TFA/DCM or HCl/dioxane without affecting Fmoc-protected amines, enabling iterative chain elongation strategies essential for constructing fluorinated peptide mimetics, renin inhibitors, and GABA analogs .

Lead Optimization Programs Requiring pKa and Lipophilicity Modulation via β-CF₃ Substitution

For medicinal chemistry programs where reducing amine basicity and increasing lipophilicity are desired to improve oral bioavailability or CNS penetration, this building block delivers a β-CF₃ substituent that lowers the conjugate acid pKa by 4–5 log units relative to non-fluorinated analogs (e.g., ethylamine pKa >10 vs. trifluoroethylamine pKa 5.7) . The CF₃ group also increases LogP vs. the corresponding CH₃ analog, enhancing membrane permeability. These physicochemical changes cannot be achieved with non-fluorinated Boc-amino alcohol building blocks .

Protease Inhibitor and GPCR Modulator Synthesis Leveraging Enantiopure Trifluoromethyl Fragment

The compound has been reported as a key intermediate in the synthesis of proteasome inhibitors (with downstream IC₅₀ values as low as 1.20 nM against the chymotrypsin-like activity of the human 20S proteasome), GPCR modulators, and fluorinated amino acid derivatives for metabolic disease targets . Its well-defined (R)-stereochemistry combined with the metabolic stability conferred by the CF₃ group makes it a preferred chiral fragment for constructing sp³-rich, fluorinated drug candidates with reduced metabolic clearance .

Quote Request

Request a Quote for (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.